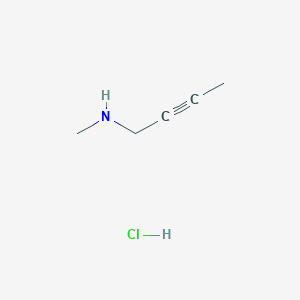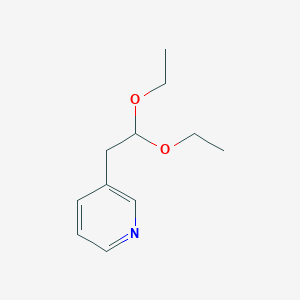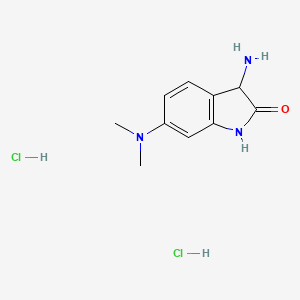
1-(5-Aminopyrimidin-2-yl)azetidin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol involves various organic chemistry reactions. Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, are known to be involved in the synthesis process . There are numerous methods for the synthesis of pyrimidines .Molecular Structure Analysis
The molecular structure of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol consists of a pyrimidine ring attached to an azetidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol are complex and involve various steps . The reactions involve the use of various reagents and catalysts, and the process is carefully controlled to ensure the correct product is formed .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Medicinal Chemistry
1-(5-Aminopyrimidin-2-yl)azetidin-3-ol and its derivatives are essential in medicinal and pharmaceutical chemistry due to their bioavailability and broad synthetic applications. The pyranopyrimidine core, closely related to the compound, is a key precursor in developing various therapeutics. Research emphasizes the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, employing diverse catalytic methods like organocatalysts, metal catalysts, and nanocatalysts. These approaches facilitate the development of lead molecules with significant therapeutic potential, indicating the compound's role in advancing drug synthesis technologies (Parmar, Vala, & Patel, 2023).
Advancements in β-Amino Acid Derivatives
The synthesis and transformation of cyclic β-amino acid derivatives, to which 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol is structurally related, have seen significant interest due to their impact on drug research. Various metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), have been utilized for accessing alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes underscore the compound's relevance in creating new types of molecular entities, highlighting its potential in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Contribution to Cancer Research
In cancer research, compounds structurally akin to 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol, particularly those involving pyrimidine bases, are under investigation for their therapeutic efficacy. Antimetabolites resembling biochemicals interfere with essential processes, where misincorporation into DNA affects the structure and stability of the duplex DNA. This has implications for designing novel anticancer drugs, suggesting the potential utility of the compound in enhancing the effectiveness of chemotherapy (Gmeiner, 2002).
Wirkmechanismus
While the exact mechanism of action of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol is not specified in the search results, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Zukünftige Richtungen
The future directions in the research and development of compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which include 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol, involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer and, finally, anti-inflammatory and hormonal drugs .
Eigenschaften
IUPAC Name |
1-(5-aminopyrimidin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-1-9-7(10-2-5)11-3-6(12)4-11/h1-2,6,12H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAJWYGFANPSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyrimidin-2-yl)azetidin-3-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)





![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)





![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)
